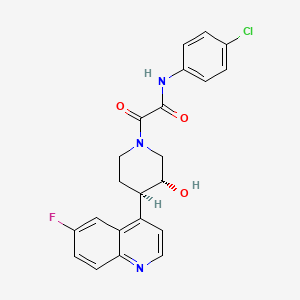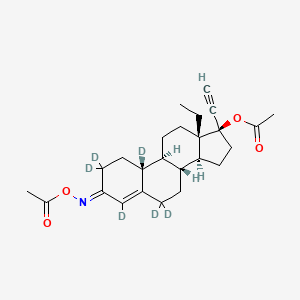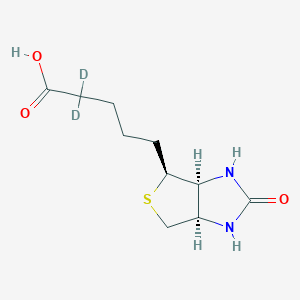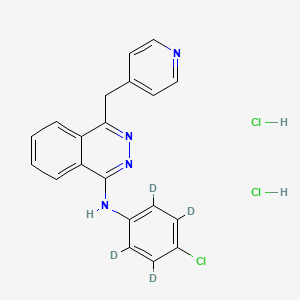
Cholane glycine deriv-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholane glycine deriv-d7 is a deuterated derivative of cholane glycine, a bile acid conjugate. This compound is often used in scientific research due to its stable isotope labeling, which makes it useful in various analytical and biochemical studies. The deuterium labeling helps in tracking and studying metabolic pathways and mechanisms in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholane glycine deriv-d7 typically involves the deuteration of cholane glycine. This process can be achieved through several steps:
Deuteration of Cholane: Cholane is subjected to deuterium exchange reactions using deuterated reagents such as deuterium oxide (D2O) or deuterated acids.
Conjugation with Glycine: The deuterated cholane is then conjugated with glycine through a peptide bond formation. This step often involves the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of cholane are deuterated using industrial-scale deuterium exchange reactors.
Automated Conjugation: The deuterated cholane is then conjugated with glycine using automated peptide synthesizers to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cholane glycine deriv-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the glycine moiety can be replaced with other amino acids or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of cholane glycine.
Reduction: Reduced forms of cholane glycine.
Substitution: Various substituted cholane derivatives depending on the nucleophile used.
Scientific Research Applications
Cholane glycine deriv-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of bile acid metabolism.
Biology: Employed in studies involving bile acid transport and signaling in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of bile acids.
Industry: Applied in the development of diagnostic assays and analytical methods for bile acid quantification.
Mechanism of Action
The mechanism of action of cholane glycine deriv-d7 involves its role as a bile acid conjugate. It interacts with bile acid receptors and transporters in the liver and intestines, facilitating the emulsification and absorption of dietary fats. The deuterium labeling allows for precise tracking of these interactions and pathways in metabolic studies.
Comparison with Similar Compounds
Similar Compounds
Cholane glycine: The non-deuterated form of cholane glycine.
Cholane taurine: Another bile acid conjugate with taurine instead of glycine.
Deoxycholic acid: A primary bile acid involved in the emulsification of fats.
Uniqueness
Cholane glycine deriv-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This labeling distinguishes it from other similar compounds and makes it particularly valuable in research applications where precise tracking is essential.
Properties
Molecular Formula |
C28H47NO5 |
|---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
ethyl 2-[[(4R)-3,3-dideuterio-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C28H47NO5/c1-5-34-25(33)16-29-24(32)9-6-17(2)20-7-8-21-26-22(11-13-28(20,21)4)27(3)12-10-19(30)14-18(27)15-23(26)31/h17-23,26,30-31H,5-16H2,1-4H3,(H,29,32)/t17-,18+,19-,20-,21+,22+,23-,26+,27+,28-/m1/s1/i6D2,10D2,14D2,19D |
InChI Key |
NWOAKEWURXDEEX-DNZARTMPSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)C([2H])([2H])CC(=O)NCC(=O)OCC)C)C)([2H])[2H])O |
Canonical SMILES |
CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one](/img/structure/B12424344.png)





